4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile
Description
4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile is a complex organic compound with a unique structure that combines multiple ring systems
Properties
Molecular Formula |
C21H23N5O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile |
InChI |
InChI=1S/C21H23N5O2S/c1-14-23-20-4-2-3-19(20)21(24-14)25-10-16-12-26(13-17(16)11-25)29(27,28)18-7-5-15(9-22)6-8-18/h5-8,16-17H,2-4,10-13H2,1H3 |
InChI Key |
ZZQGTARVROBDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile involves multiple steps, starting from readily available starting materials
Formation of Cyclopenta[d]pyrimidine Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Construction of Octahydropyrrolo[3,4-c]pyrrole System: This can be achieved through a series of condensation and cyclization reactions.
Introduction of Sulfonyl and Benzonitrile Groups: These functional groups are introduced through sulfonylation and nitrile formation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar ring structure and has been studied for its biological activity.
Pyrimido[4,5-d]pyrimidine: Another compound with a related structure, known for its diverse biological efficacy.
Uniqueness
4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile is unique due to its combination of multiple ring systems and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
